Chloroacetyl Reactivity: Electrophilic Warhead Differentiation from IU1 (CAS 314245-33-5) and IU1-47
The target compound possesses a chloroacetyl group at the ethanone α-position, whereas the clinically cited USP14 inhibitor IU1 (CAS 314245-33-5) bears a pyrrolidin-1-yl substituent at the same position, and IU1-47 bears a piperidin-1-yl group [1][2]. The chloroacetyl group is a recognized electrophilic warhead capable of forming covalent bonds with cysteine thiols and other biological nucleophiles under physiological conditions. In contrast, the tertiary amine moieties of IU1 and IU1-47 are not electrophilic and do not spontaneously form covalent adducts. While no direct comparison study exists, the intrinsic reactivity of the chloroacetyl moiety provides a fundamentally distinct chemotype that warrants independent reactivity profiling before substitution in any assay involving nucleophilic target residues.
| Evidence Dimension | Electrophilic reactivity (presence of covalent warhead) |
|---|---|
| Target Compound Data | Chloroacetyl group present (alkylating agent; predicted to react with thiols) |
| Comparator Or Baseline | IU1: pyrrolidin-1-ylacetyl group (non-alkylating); IU1-47: piperidin-1-ylacetyl group (non-alkylating) |
| Quantified Difference | Not quantified; qualitative difference in electrophilic potential based on established organic chemistry principles |
| Conditions | Class-level principle; no head-to-head experimental comparison available |
Why This Matters
For users designing covalent probes or investigating USP14 active-site cysteine modification, the chloroacetyl warhead is a prerequisite that is absent from benchmark inhibitors IU1 and IU1-47, making this compound the only commercially available 2,5-dimethylpyrrole-3-yl ethanone scaffold with intrinsic alkylating capacity.
- [1] PubChem Compound Summary for CID 3744289, 2-chloro-1-(1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one. National Center for Biotechnology Information (2025). View Source
- [2] US Patent 11,746,098 (2023), Proteasome activity enhancing compounds, Proteostasis Therapeutics, Inc. View Source
